molecular formula C14H20N6OS B2541707 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 921151-16-8

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2541707
CAS RN: 921151-16-8
M. Wt: 320.42
InChI Key: GKSCBJMXFSBLGP-UHFFFAOYSA-N
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Description

The compound "1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative that incorporates both tetrazole and thiophene moieties. Urea derivatives are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The tetrazole ring is a bioisostere for the carboxylate group and is often found in pharmaceuticals due to its metabolic stability and ability to mimic the function of carboxylic acids. Thiophene derivatives, on the other hand, are known for their electronic properties and are commonly used in materials science and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or isothiocyanate. In the case of the related compound "1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea," the synthesis was achieved by reacting thiophene-2-carboxylic acid with dicyclohexylcarbodiimide in dichloromethane, followed by crystallization from an ethanol solution . Similarly, the synthesis of "1-cyclopentyl-3-(3-hydroxyphenyl)urea" involved a two-step substitution and one-step oxidation process . These methods suggest that the synthesis of the compound could also involve the reaction of a tetrazole-containing amine with an isocyanate or isothiocyanate derived from thiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can form hydrogen bonds and contribute to the stability of the crystal structure. For instance, the crystal structure of "1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea" revealed that the thiophene ring is slightly puckered and the cyclohexyl groups adopt a chair conformation. Intermolecular hydrogen bonding interactions were found to play a significant role in stabilizing the crystal structure . These structural features are likely to be present in the compound of interest, with the tetrazole and thiophene rings contributing to the overall molecular conformation.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including those that exploit the reactivity of the amine and carbonyl groups. The presence of the tetrazole and thiophene rings in the compound may also offer additional reactivity. For example, thiophene derivatives have been employed in coordination polymers and organic synthesis, and some have shown potential as anticancer agents . Tetrazole derivatives are known for their use in click chemistry and as ligands in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of hydrogen bonding can affect their solubility and melting points. The crystal structure analysis of related compounds provides insights into their solid-state properties, such as crystal system, space group, and unit cell dimensions . The electronic properties of the thiophene ring can impact the compound's UV-Vis absorption and fluorescence, making it potentially useful in materials science applications.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

Research on flexible urea derivatives has shown their potential as novel acetylcholinesterase inhibitors. For instance, studies have synthesized and assessed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, optimizing the spacer length linking two pharmacophoric moieties. These studies revealed that certain flexible spacers compatible with high inhibitory activities include cyclohexyl groups, indicating that aromatic residues are not prerequisites for activity (Vidaluc et al., 1995).

Anion Receptors and Organocatalysis

Another line of research involves the synthesis of atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino acid derivatives. These studies demonstrate modest enantioselectivities and unexpected findings, such as smaller association constants with thiourea than urea derivatives, which have implications in the field of bifunctional organocatalysis (Roussel et al., 2006).

Conformational Studies and Self-Assembly

Research into the conformational adjustments of urea and thiourea-based assemblies reveals insights into the self-assembly processes. Studies have explored the conformational adjustments in derivatives through carbon-nitrogen bond rotation, analyzing homodimeric hydrogen-bonded synthons and their self-assemblies. These investigations contribute to understanding the structural requirements for efficient molecular interactions and self-assembly mechanisms (Phukan & Baruah, 2016).

Urea Derivatives in Plant Biology

In plant biology, urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are known for their cytokinin-like activity, which surpasses that of adenine compounds. These compounds have been identified as positive regulators of cell division and differentiation, showing specific enhancement in adventitious root formation. This research has led to renewed interest in the structure-activity relationship of urea cytokinins and their potential in plant morphogenesis studies (Ricci & Bertoletti, 2009).

Antimicrobial and Anticancer Activities

Novel urea derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. Research into compounds such as 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives has shown promising results against selected Gram-positive and Gram-negative bacterial strains, as well as preliminary cytotoxicity testing against various cancer cell lines, indicating the potential for developing new therapeutic agents (Shankar et al., 2017).

properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c21-14(15-9-12-7-4-8-22-12)16-10-13-17-18-19-20(13)11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSCBJMXFSBLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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